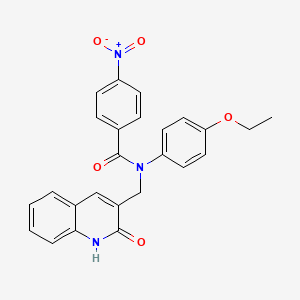
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EHPN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EHPN belongs to the class of quinoline-based compounds that have shown remarkable biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is not fully understood. However, it is believed that this compound interacts with copper ions through the formation of a coordination complex, which leads to a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of copper ions in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated by cells and organisms. In addition to its potential applications as a fluorescent probe, this compound has also been shown to have anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is its high selectivity for copper ions. This makes it an ideal candidate for detecting copper ions in biological samples, which can be useful for studying the role of copper ions in various biological processes. However, one of the limitations of this compound is its relatively low fluorescence quantum yield, which can make it difficult to detect low concentrations of copper ions.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide. One area of research is the development of new fluorescent probes based on this compound that can detect other metal ions in biological systems. Another area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoic acid with 4-ethoxyaniline to form an intermediate compound, which is then reacted with 2-hydroxy-3-formylquinoline to yield this compound. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting metal ions in biological systems. This compound has been shown to selectively bind to copper ions, which makes it an ideal candidate for detecting copper ions in biological samples.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-33-22-13-11-20(12-14-22)27(25(30)17-7-9-21(10-8-17)28(31)32)16-19-15-18-5-3-4-6-23(18)26-24(19)29/h3-15H,2,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZTDOAYGZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
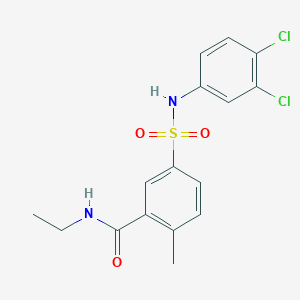
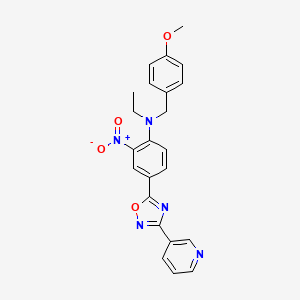

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)
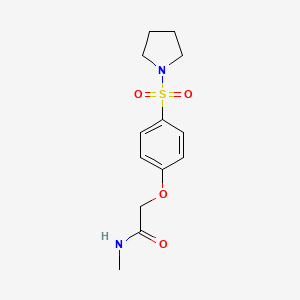

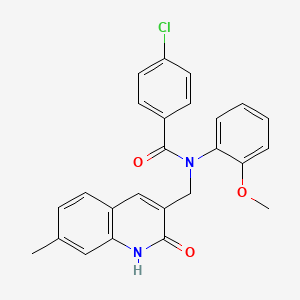


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)
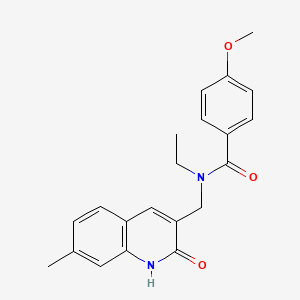
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)